2-Bromo-4-fluoroanisole

Catalog No.
S663666
CAS No.
452-08-4
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoroanisole

CAS Number

452-08-4

Product Name

2-Bromo-4-fluoroanisole

IUPAC Name

2-bromo-4-fluoro-1-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3

InChI Key

JIQXVIJARQLCOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)F)Br

The origin of 2-bromo-4-fluoroanisole is likely through laboratory synthesis for research purposes. While there is no known natural occurrence, haloanisoles can be formed from the degradation of certain flame retardants []. The significance of 2-bromo-4-fluoroanisole lies in its potential applications as an intermediate in organic synthesis due to the presence of reactive halogen and fluoro groups. However, specific research on its unique properties is limited.


Molecular Structure Analysis

The key feature of 2-bromo-4-fluoroanisole's structure is the aromatic benzene ring with a methoxy group at one position and a bromine atom at the opposite position (para position). The fluorine atom is located on the other end of the ring (meta position) relative to the bromine. This arrangement creates a molecule with a polar character due to the electronegative nature of the bromine and fluorine atoms, influencing its chemical properties [].


Chemical Reactions Analysis

There is no widely reported information on the specific synthesis of 2-bromo-4-fluoroanisole. However, general methods for synthesizing haloanisoles involve halogenation reactions. For instance, the reaction of anisole (methoxybenzene) with bromine (Br2) in the presence of a Lewis acid catalyst can yield a mixture of isomers including 2-bromo-4-fluoroanisole [].


Physical And Chemical Properties Analysis

  • Melting Point: No data currently available.
  • Boiling Point: Reported values range from 84 °C/7 mmHg (lit.) to 213-214 °C (lit.) depending on the source [].
  • Solubility: Expected to be slightly soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring and the methoxy group. Solubility in water is likely to be low due to the non-polar nature of the molecule.
  • Density: Around 1.58 g/mL at 25 °C (lit.) [].
  • Synthesis of complex molecules

    Due to its reactive nature, 2-BFA can serve as a building block in the synthesis of more complex organic molecules. The presence of the bromine and fluorine groups allows for selective chemical reactions to be performed, enabling researchers to create targeted molecules with specific properties. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 2-BFA in the synthesis of novel biaryl ethers with potential biological activities [].

  • Medicinal chemistry

    The potential biological activity of 2-BFA itself is also being investigated. A study published in "Bioorganic & Medicinal Chemistry Letters" explores the antifungal properties of 2-BFA and its derivatives []. While the results suggest further research is needed, it highlights the potential of 2-BFA as a starting point for the development of new antifungal agents.

  • Material science

    Research suggests that 2-BFA may have applications in the development of new materials. A study published in "Dyes and Pigments" investigates the use of 2-BFA in the synthesis of novel photochromic materials []. These materials have the ability to change color upon exposure to light, making them potentially useful for various applications, such as optical data storage and sensors.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

452-08-4

Wikipedia

2-Bromo-4-fluoroanisole

Dates

Modify: 2023-08-15

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